5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 . It belongs to the class of pyrazolo[1,5-a]pyridine compounds .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, a family to which our compound belongs, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of this compound consists of both pyrazole and pyrimidine rings . The molecular weight of the compound is 241.04 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a topological polar surface area of 54.6 Ų and a rotatable bond count of 1 . The compound’s complexity, as computed by Cactvs 3.4.6.11, is 224 .Scientific Research Applications
Synthesis of New Polyheterocyclic Compounds
The precursor 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been utilized for synthesizing new polyheterocyclic ring systems. These include pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and pyrazolo[5,1-c]triazine derivatives. Such compounds have been characterized for their in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Tautomerism and Electrophilic Substitution Reactions
2-Hydroxypyrazolo[1,5-a]pyridine undergoes various reactions such as nitrosation, nitration, and bromination at the C-3 position. This study provided insights into the predominant tautomeric species of this compound in solution and its derivatives' synthesis (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Synthesis of Pyrazolo[1,5-a]pyrimidine and Triazine Derivatives
Pyrazolo[1,5-a]pyrimidines, being purine analogues, show antimetabolite properties in purine biochemical reactions. Their synthesis, along with pyrazolo[5,1-c]triazines, has been detailed, highlighting their antitrypanosomal activity and pharmaceutical interest (Abdelriheem, Zaki, & Abdelhamid, 2017).
Inhibitors of A1 Adenosine Receptors
4-Aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters have been synthesized and evaluated for their binding affinity at A1 adenosine receptors. Some compounds exhibited high affinity and selectivity, contributing to advancements in adenosine receptor antagonists (Manetti et al., 2005).
Mechanism of Action
While the specific mechanism of action for 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is not mentioned in the search results, it is noted that pyrazolo[1,5-a]pyrimidines have significant impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties .
Safety and Hazards
Future Directions
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . Future research could focus on protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .
Biochemical Analysis
Biochemical Properties
5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates. This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways, leading to changes in gene expression that affect cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it can inhibit certain metabolic enzymes, leading to changes in the levels of specific metabolites within the cell . These interactions can have downstream effects on cellular metabolism and overall cell function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its activity, as it may interact with different biomolecules depending on its location within the cell .
Properties
IUPAC Name |
5-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAHXGSXTRKJCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738477 | |
Record name | 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1101121-05-4 | |
Record name | 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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